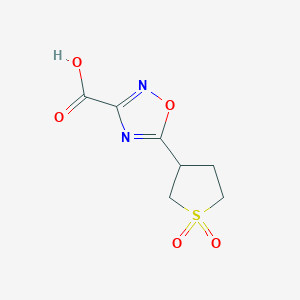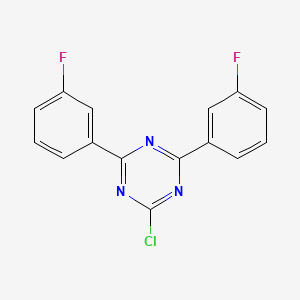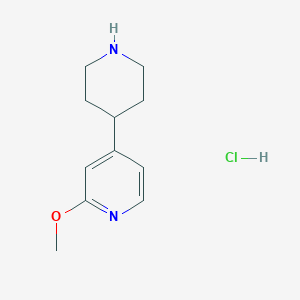
((S)-5-(tert-Butoxy)-2-((R)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine is a complex organic compound that features multiple functional groups, including tert-butoxy, tert-butoxycarbonyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. This can be achieved through a catalyst-free, green protocol using glycerol as a solvent at room temperature . The process ensures high selectivity and yield, making it both economical and environmentally friendly.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The green protocol mentioned earlier can be adapted for industrial use, ensuring minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine can be used to study enzyme interactions and protein modifications. The Boc groups can be selectively removed to expose amine groups, facilitating the study of protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure can be modified to create analogs with therapeutic properties. The presence of histidine suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine involves its interaction with molecular targets through its functional groups. The Boc-protected amine groups can be deprotected to interact with enzymes or receptors. The methylthio group can undergo oxidation, affecting the compound’s reactivity and interactions. The histidine moiety can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
((S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar in having Boc-protected amine and methylthio groups.
N-tert-butyloxycarbonylation derivatives: Compounds with Boc-protected amines, used in various chemical and biological applications.
Uniqueness
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine is unique due to its combination of functional groups and stereochemistry. The presence of both Boc-protected amine and histidine moieties allows for diverse chemical modifications and biological interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H41N5O8S |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H41N5O8S/c1-24(2,3)37-19(31)9-8-16(20(32)29-18(22(34)35)12-15-13-26-14-27-15)28-21(33)17(10-11-39-7)30-23(36)38-25(4,5)6/h13-14,16-18H,8-12H2,1-7H3,(H,26,27)(H,28,33)(H,29,32)(H,30,36)(H,34,35)/t16-,17+,18-/m0/s1 |
InChI Key |
WDRXZNMQJFMJMR-KSZLIROESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


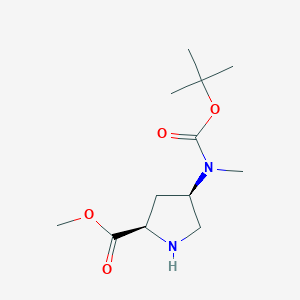
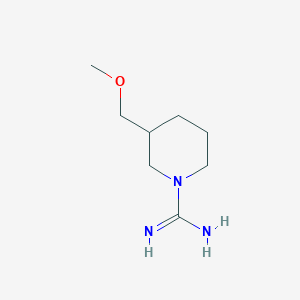
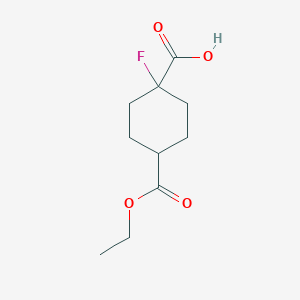
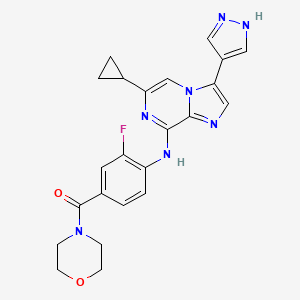
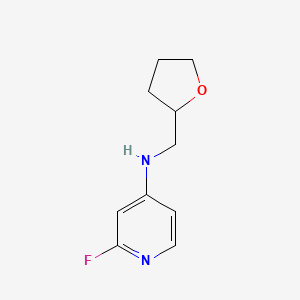
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)

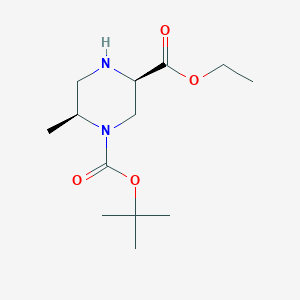
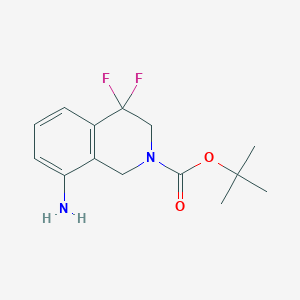
![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)

